molecular formula C11H17NO3S B7135542 N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide

N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B7135542
M. Wt: 243.32 g/mol
InChI Key: JRLSUYORIUFZIT-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)bicyclo[310]hexane-6-carboxamide is a compound that features a unique bicyclic structureThe bicyclo[3.1.0]hexane moiety is known for its conformational rigidity, which can impart desirable properties to the molecules in which it is incorporated .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c13-11(10-8-2-1-3-9(8)10)12-7-4-5-16(14,15)6-7/h7-10H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSUYORIUFZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bicyclo[3.1.0]hexane moiety can confer tighter binding to target proteins, resulting in enhanced selectivity and reduced off-target effects. This interaction can modulate specific pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

N-(1,1-dioxothiolan-3-yl)bicyclo[3.1.0]hexane-6-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of rigidity and functional diversity, making it a valuable compound in various scientific and industrial applications.

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